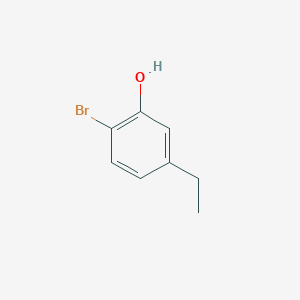

2-Bromo-5-ethylphenol

Description

BenchChem offers high-quality 2-Bromo-5-ethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-ethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-ethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQRBKDTGAEESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 2-Bromo-5-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 2-Bromo-5-ethylphenol. While experimental data for this specific compound is limited, this document compiles available computed data, outlines a plausible synthetic route, describes expected spectral characteristics, and discusses the potential biological relevance based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of 2-Bromo-5-ethylphenol

| Property | Value | Source |

| IUPAC Name | 2-Bromo-5-ethylphenol | PubChem[1] |

| CAS Number | 1243377-32-3 | PubChem[1] |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Reactivity

Proposed Synthesis of 2-Bromo-5-ethylphenol

A potential method for the synthesis of 2-Bromo-5-ethylphenol involves the direct bromination of 3-ethylphenol (B1664133). The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. To achieve selective bromination at the C2 position (ortho to the hydroxyl group and meta to the ethyl group), careful control of reaction conditions is necessary.

Reaction Scheme:

Caption: Proposed synthesis of 2-Bromo-5-ethylphenol.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of other brominated phenols and should be optimized for the synthesis of 2-Bromo-5-ethylphenol.

Materials:

-

3-Ethylphenol

-

Liquid Bromine (Br₂)

-

A suitable solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)

-

Optional: A mild Lewis acid catalyst (e.g., FeBr₃)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve 3-ethylphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 3-ethylphenol. The addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure 2-Bromo-5-ethylphenol.

Workflow Diagram for Synthesis and Purification:

Caption: Experimental workflow for the synthesis of 2-Bromo-5-ethylphenol.

Spectroscopic Characterization (Expected)

Table 2: Expected Spectroscopic Data for 2-Bromo-5-ethylphenol

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the range of δ 6.5-7.5 ppm.- A quartet (2H) and a triplet (3H) corresponding to the ethyl group protons.- A broad singlet for the phenolic hydroxyl proton (which may be exchangeable with D₂O). |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group being the most deshielded.- Two signals for the ethyl group carbons. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.- C-H stretching vibrations of the aromatic ring and the ethyl group around 2850-3100 cm⁻¹.- C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.- A C-Br stretching vibration, typically observed in the fingerprint region below 1000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. |

Potential Biological Activity and Applications in Drug Development

Direct experimental data on the biological activity of 2-Bromo-5-ethylphenol is scarce. However, the broader class of brominated phenols has been investigated for various biological activities.

-

Antioxidant and Anticancer Potential: Phenolic compounds are known for their antioxidant properties. The introduction of a bromine atom can modulate this activity. Some studies on other bromophenols have suggested potential antioxidant and anticancer activities.[2]

-

Antimicrobial Activity: Halogenated phenols often exhibit antimicrobial properties. The lipophilicity conferred by the bromine and ethyl groups may enhance the ability of 2-Bromo-5-ethylphenol to penetrate microbial cell membranes.

-

Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic nature of the molecule could allow it to interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.

Logical Relationship for Investigating Biological Activity:

References

2-Bromo-5-ethylphenol molecular structure and IUPAC name

An In-depth Technical Guide to 2-Bromo-5-ethylphenol

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic pathway for 2-Bromo-5-ethylphenol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Nomenclature

2-Bromo-5-ethylphenol is an aromatic organic compound featuring a phenol (B47542) ring substituted with both a bromine atom and an ethyl group.

IUPAC Name: 2-bromo-5-ethylphenol[1]

Molecular Formula: C₈H₉BrO[1]

Structure: The molecule consists of a benzene (B151609) ring with a hydroxyl (-OH) group, which defines it as a phenol. A bromine atom is attached to the carbon atom at position 2 (ortho to the hydroxyl group), and an ethyl (-CH₂CH₃) group is at position 5 (meta to the hydroxyl group). The Canonical SMILES representation is CCC1=CC(=C(C=C1)Br)O.[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 2-Bromo-5-ethylphenol. This data is valuable for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 201.06 g/mol | [1] |

| Exact Mass | 199.98368 Da | [1] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

Note: All properties listed are computationally derived.

Synthesis Pathway and Experimental Protocol

2-Bromo-5-ethylphenol can be synthesized via electrophilic aromatic substitution, specifically through the bromination of 3-ethylphenol (B1664133). The hydroxyl and ethyl groups are ortho-, para-directing, activating the ring for electrophilic attack. The bromination at the 2-position is sterically and electronically favored. Using a non-polar solvent like carbon disulfide helps to achieve mono-substitution rather than the tri-substitution that can occur in polar solvents like water.[2][3]

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of 2-Bromo-5-ethylphenol from 3-ethylphenol.

Caption: Synthesis workflow for 2-Bromo-5-ethylphenol.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the mono-bromination of phenols.[4]

Materials:

-

3-Ethylphenol

-

Bromine (Br₂)

-

Carbon Disulfide (CS₂), anhydrous

-

5 L round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Vacuum distillation apparatus

-

Ice-salt bath

Procedure:

-

Preparation: In a 5 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 1 mole equivalent of 3-ethylphenol in approximately 1 L of carbon disulfide.

-

Reagent Addition: In the separatory funnel, prepare a solution of 1.01 mole equivalents of bromine in 500 mL of carbon disulfide.

-

Reaction: Cool the flask containing the 3-ethylphenol solution to below 5°C using an ice-salt bath. Begin stirring and add the bromine solution dropwise from the separatory funnel over a period of approximately 2 hours. Hydrogen bromide gas will be evolved during the reaction.

-

Solvent Removal: Once the addition is complete, remove the ice bath and reconfigure the apparatus for simple distillation. Carefully distill off the carbon disulfide.

-

Purification: Transfer the residual liquid to a suitable Claisen flask. Purify the crude product by vacuum distillation. Collect the fraction corresponding to 2-Bromo-5-ethylphenol. The precise boiling point under vacuum will need to be determined, but it will be higher than that of the starting material and any ortho- or para-isomers.

Safety Precautions:

-

This experiment should be conducted in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Carbon disulfide is highly flammable and toxic. Avoid ignition sources and ensure proper ventilation.

-

Hydrogen bromide gas is corrosive and an irritant. Ensure it is properly scrubbed or vented.

References

Solubility Profile of 2-Bromo-5-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-ethylphenol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile derived from the general principles of organic chemistry, alongside detailed experimental protocols for researchers to determine precise quantitative data.

Core Concepts in Solubility

The solubility of a solid organic compound like 2-Bromo-5-ethylphenol is governed by several key factors, including the principle of "like dissolves like".[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 2-Bromo-5-ethylphenol, featuring a polar hydroxyl group and a larger, less polar brominated ethylbenzene (B125841) backbone, results in a nuanced solubility profile. The hydroxyl group can participate in hydrogen bonding, which enhances solubility in polar, protic solvents.[3][4] Conversely, the bulky, non-polar portion of the molecule favors solubility in non-polar organic solvents.

Factors that influence the solubility of phenolic compounds include:

-

Polarity of the Solvent: Polar solvents will interact favorably with the polar hydroxyl group of the phenol.[2][3]

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility.[3][4]

-

Molecular Size and Shape: Larger molecules may be more difficult to solvate.[2]

-

Temperature: For most solid solutes, solubility increases with temperature.[2][3]

-

pH: The acidity of the phenolic proton means that in basic solutions, the compound can deprotonate to form a more soluble phenoxide salt.[3]

Predicted Solubility of 2-Bromo-5-ethylphenol

Based on the principles of chemical solubility and data for analogous compounds like 4-bromophenol, the expected qualitative solubility of 2-Bromo-5-ethylphenol in common laboratory solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental measurement.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Low | The polar hydroxyl group allows for some water solubility through hydrogen bonding, but the large, non-polar brominated aromatic ring significantly limits it.[4] |

| Ethanol (B145695) | Polar, Protic | High | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar part of the solute. |

| Methanol (B129727) | Polar, Protic | High | Similar to ethanol, methanol is a small, polar, protic solvent that can effectively solvate both the polar and non-polar regions of the molecule.[3] |

| Acetone | Polar, Aprotic | High | Acetone is a polar aprotic solvent with a strong dipole moment, allowing for effective solvation of the polar hydroxyl group. |

| Dichloromethane | Moderately Polar | Medium to High | As a halogenated solvent, it can effectively dissolve moderately polar compounds.[5] |

| Chloroform (B151607) | Moderately Polar | Medium to High | Similar to dichloromethane, chloroform is a good solvent for many organic compounds of intermediate polarity.[3][5] |

| Ethyl Acetate (B1210297) | Moderately Polar | Medium to High | Ethyl acetate has both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a versatile solvent. |

| Hexane (B92381) | Non-polar | Low | As a non-polar alkane, hexane will not effectively solvate the polar hydroxyl group, leading to poor solubility.[1] |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method that can be adapted for 2-Bromo-5-ethylphenol.

Objective: To determine the concentration of a saturated solution of 2-Bromo-5-ethylphenol in a given solvent at a specific temperature.

Materials:

-

2-Bromo-5-ethylphenol (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Scintillation vials or test tubes with screw caps

-

Spatula

-

Analytical balance

-

Constant temperature bath or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer can be used intermittently.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 2-Bromo-5-ethylphenol.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Visualizing Key Concepts

To further elucidate the principles and processes involved in determining the solubility of 2-Bromo-5-ethylphenol, the following diagrams are provided.

Caption: A diagram illustrating the key factors that influence the solubility of 2-Bromo-5-ethylphenol.

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

References

Spectral Analysis of 2-Bromo-5-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-5-ethylphenol. Due to the absence of experimentally acquired spectra in publicly available databases, this guide utilizes predicted NMR data to offer a detailed characterization of its chemical structure. This information is crucial for researchers in chemical synthesis, drug discovery, and materials science for the verification of the compound's identity and purity.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for 2-Bromo-5-ethylphenol are summarized below. These predictions were generated using computational algorithms that estimate the chemical shifts based on the molecular structure. It is important to note that while these predictions are valuable, they may differ slightly from experimentally determined values.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 2-Bromo-5-ethylphenol is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the hydroxyl proton. The predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-ethylphenol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 7.21 | d | 1H |

| H-4 | 6.85 | dd | 1H |

| H-6 | 7.03 | d | 1H |

| -OH | 5.5 - 6.5 | br s | 1H |

| -CH₂- | 2.58 | q | 2H |

| -CH₃ | 1.20 | t | 3H |

Predicted in CDCl₃. The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature, and is therefore given as a broad range.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum of 2-Bromo-5-ethylphenol will show eight distinct signals, corresponding to each unique carbon atom in the molecule. The predicted chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-ethylphenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 152.4 |

| C-2 | 112.9 |

| C-3 | 131.8 |

| C-4 | 121.5 |

| C-5 | 140.2 |

| C-6 | 117.6 |

| -CH₂- | 28.7 |

| -CH₃ | 15.6 |

Predicted in CDCl₃.

Experimental Protocols

While specific experimental data for 2-Bromo-5-ethylphenol is not available, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. This methodology is standard in organic chemistry research.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Bromo-5-ethylphenol for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition:

-

Pulse Angle: A 30° or 45° pulse angle is typically used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used for referencing.

Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and a general workflow for an NMR experiment.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-ethylphenol

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the mass spectrometry fragmentation pattern of 2-Bromo-5-ethylphenol. This comprehensive whitepaper details the anticipated fragmentation pathways, providing crucial data for the identification and structural elucidation of this compound in complex analytical workflows. Understanding these patterns is paramount for metabolite identification, impurity profiling, and quality control in pharmaceutical research and development.

Executive Summary

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds. The fragmentation pattern generated by techniques such as electron ionization (EI) mass spectrometry provides a molecular fingerprint, offering profound insights into the compound's architecture. This guide focuses on the predicted fragmentation of 2-Bromo-5-ethylphenol, a halogenated aromatic compound. Due to the presence of a bromine atom, its mass spectrum is expected to exhibit a characteristic isotopic pattern, with two major peaks for bromine-containing fragments corresponding to the 79Br and 81Br isotopes in an approximate 1:1 ratio.

Predicted Fragmentation Pathways

The fragmentation of 2-Bromo-5-ethylphenol (molecular weight: 201.06 g/mol ) is anticipated to proceed through several key pathways, initiated by the ionization of the molecule. The stable aromatic ring suggests that the molecular ion peak will be prominent.

A primary fragmentation event is the alpha-cleavage (α-cleavage) of the ethyl group. This involves the cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of a methyl radical (•CH₃). This is a common fragmentation pathway for alkyl-substituted aromatic compounds.

Another significant fragmentation route is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). This would generate a cation with a mass corresponding to the de-brominated molecule.

Furthermore, phenols are known to undergo characteristic rearrangements and eliminations. The loss of carbon monoxide (CO) from the phenolic ring structure, often following initial fragmentation, is a plausible pathway.

The presence of bromine is a key diagnostic feature. Any fragment containing the bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z), representing the two major isotopes of bromine (79Br and 81Br).

Quantitative Data Summary

The following table summarizes the predicted major fragments for 2-Bromo-5-ethylphenol, their corresponding m/z values, and the proposed fragmentation mechanism.

| m/z (79Br / 81Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 200 / 202 | [M]+• | - | Molecular Ion |

| 185 / 187 | [M - CH₃]+ | •CH₃ | α-cleavage of the ethyl group |

| 121 | [M - Br]+ | •Br | Cleavage of the C-Br bond |

| 172 / 174 | [M - CO]+• | CO | Loss of carbon monoxide from the molecular ion |

| 157 / 159 | [M - CH₃ - CO]+ | •CH₃, CO | α-cleavage followed by loss of carbon monoxide |

Experimental Protocols

A standard method for analyzing 2-Bromo-5-ethylphenol would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation: A stock solution of 2-Bromo-5-ethylphenol is prepared at a concentration of 1 mg/mL in a volatile organic solvent such as methanol (B129727) or acetonitrile. This stock solution is then diluted to a final concentration of 1-10 µg/mL for analysis.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

Data Acquisition and Analysis: Data should be acquired in full scan mode to capture all fragment ions. The resulting mass spectrum is then analyzed to identify the molecular ion and major fragment peaks. The characteristic isotopic pattern for bromine-containing fragments should be used for confirmation.

Visualizing the Fragmentation Logic

The logical flow of the predicted fragmentation pathways can be visualized to provide a clearer understanding of the process.

Caption: Predicted fragmentation pathways of 2-Bromo-5-ethylphenol.

The experimental workflow from sample introduction to data analysis is a critical component of reproducible research.

Caption: Experimental workflow for GC-MS analysis.

References

Navigating the Synthesis and Supply of 2-Bromo-5-ethylphenol: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview for R&D Professionals on the Availability, Synthesis, and Potential Applications of the Key Chemical Intermediate, 2-Bromo-5-ethylphenol.

This technical guide provides an in-depth analysis of 2-Bromo-5-ethylphenol (CAS No. 1243377-32-3), a valuable building block for the pharmaceutical and fine chemical industries. Aimed at researchers, scientists, and professionals in drug development, this document outlines the current commercial landscape, detailed synthetic protocols, and purification methodologies, alongside a discussion of its potential applications based on the broader activity of bromophenols.

Commercial Availability and Supplier Landscape

While 2-Bromo-5-ethylphenol is listed by several chemical suppliers, its ready availability can be limited, with some vendors indicating "Backordered" or "temporarily out of stock" status. Researchers are advised to inquire directly with suppliers for current lead times and availability. The compound is typically offered at purities of 95-97%.

Below is a summary of identified commercial suppliers and their reported data for 2-Bromo-5-ethylphenol.

| Supplier | CAS Number | Molecular Formula | Purity | Availability |

| AOBChem | 1243377-32-3 | C8H9BrO | 95% | Backordered[1] |

| BLD Pharm | 1243377-32-3 | C8H9BrO | N/A | Temporarily out of stock |

| ChemScene LLC (via Sigma-Aldrich) | 1243377-32-3 | C8H9BrO | 97% | Inquire |

Synthesis and Purification: Detailed Experimental Protocols

Proposed Synthesis of 2-Bromo-5-ethylphenol

Reaction: Electrophilic Aromatic Substitution (Bromination)

Starting Material: 3-Ethylphenol (B1664133)

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS)

Solvent: A suitable solvent such as acetic acid or a non-polar solvent like dichloromethane.

Catalyst (optional): A mild Lewis acid like iron powder may be used to facilitate the reaction.

Detailed Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-ethylphenol (1 equivalent) in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath to control the reaction temperature, which is crucial for selective bromination.

-

Reagent Addition: Slowly add a solution of bromine (1 equivalent) dissolved in the same solvent to the stirred solution of 3-ethylphenol via the dropping funnel. The addition should be dropwise to maintain a low temperature and prevent over-bromination. If using NBS, it can be added portion-wise as a solid.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the mixture is quenched with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. The organic layer is then separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of 2-Bromo-5-ethylphenol

The crude product can be purified using silica (B1680970) gel column chromatography.

Detailed Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass chromatography column and allow it to pack evenly.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Bromo-5-ethylphenol.

Potential Applications in Research and Drug Development

While specific applications of 2-Bromo-5-ethylphenol are not extensively documented, the broader class of bromophenols exhibits a range of biological activities that suggest its potential as a valuable intermediate in drug discovery. Bromophenols derived from marine organisms have demonstrated significant antioxidant, antimicrobial, and anticancer properties.[1][2][3][4][5]

The presence of the bromine atom and the phenolic hydroxyl group makes 2-Bromo-5-ethylphenol a versatile scaffold for further chemical modifications. It can serve as a key building block in the synthesis of more complex molecules with potential therapeutic value. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of various functional groups and the construction of diverse molecular architectures.

The potential for 2-Bromo-5-ethylphenol to be used in the development of novel therapeutic agents is rooted in the established bioactivities of related compounds. For instance, various bromophenol derivatives have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of diabetes and obesity.[4] Furthermore, the antibacterial and antibiofilm activities of some bromophenols make them interesting candidates for the development of new antibiotics to combat drug-resistant bacteria.[2]

Conclusion

2-Bromo-5-ethylphenol represents a chemical intermediate with significant potential for researchers in the pharmaceutical and fine chemical sectors. While its commercial availability may require careful planning, its synthesis is achievable through established chemical principles. The known biological activities of the broader bromophenol class provide a strong rationale for the exploration of 2-Bromo-5-ethylphenol and its derivatives in drug discovery programs targeting a range of diseases. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique chemical properties of this compound in their R&D endeavors.

References

The Multifaceted Biological Activities of Substituted Bromophenols: A Technical Guide for Researchers

A comprehensive overview of the antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties of substituted bromophenols, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Substituted bromophenols, a class of halogenated phenolic compounds predominantly found in marine organisms, particularly red algae, have garnered significant scientific interest due to their diverse and potent biological activities. These activities, ranging from radical scavenging to the induction of cancer cell apoptosis, position them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of substituted bromophenols, tailored for researchers, scientists, and drug development professionals.

Biological Activities of Substituted Bromophenols

Substituted bromophenols exhibit a wide spectrum of biological effects, primarily attributed to their unique chemical structures. The presence of bromine atoms on the phenolic ring, along with the number and position of hydroxyl groups, significantly influences their bioactivity.[1] Key activities include:

-

Antioxidant Activity: Many bromophenols are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key contributor to various chronic diseases.[1]

-

Anticancer Activity: A significant body of research has demonstrated the cytotoxic effects of bromophenol derivatives against various cancer cell lines.[2][3][4][5] Their mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS).[2][3]

-

Antimicrobial Activity: Several bromophenols have shown promising activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[6][7][8][9]

-

Enzyme Inhibition: Substituted bromophenols have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and aldose reductase, suggesting their potential in treating neurodegenerative diseases, diabetes, and its complications.[10]

Quantitative Data on Biological Activities

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for a selection of substituted bromophenols.

Table 1: Antioxidant Activity of Substituted Bromophenols

| Compound | Assay | IC50 (µM) | Reference |

| 2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane | DPPH | 30.4 ± 0.2 | [8] |

| 2-methoxy-3-bromo-5-hydroxymethylphenol | DPPH | 24.5 ± 0.1 | [8] |

| 5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol | DPPH | 16.1 ± 0.2 | [8] |

| 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol | DPPH | 9.6 ± 0.1 | [8] |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH | 6.41 µg/mL | [11] |

| 2-(3,5-dibromo-4-hydroxyphenyl)acetate | DPPH | 30.13 µg/mL | [11] |

Table 2: Anticancer Activity of Substituted Bromophenols

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 | Chronic Myelogenous Leukemia | 11.09 (24h), 9.46 (48h), 8.09 (72h) | [6] |

| Bromophenol hybrid 17a | A549 | Lung Cancer | Not specified | [2][3] |

| Bromophenol hybrid 17b | A549 | Lung Cancer | Not specified | [2][3] |

| Bromophenol hybrid 18a | Bel7402 | Liver Cancer | Not specified | [2][3] |

| Dibenzyl bromophenol 9 | A549 | Lung Cancer | 1.8 nM | [4] |

| Dibenzyl bromophenol 9 | BGC-823 | Gastric Cancer | 3.8 nM | [4] |

| Dibenzyl bromophenol 9 | MCF-7 | Breast Cancer | 2.7 nM | [4] |

| Dibenzyl bromophenol 9 | HCT-8 | Colon Cancer | 2.2 nM | [4] |

Table 3: Antimicrobial Activity of Substituted Bromophenols

| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | Antibacterial | Not specified, good activity | [7][8] |

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Antibacterial | Not specified, good activity | [7][8] |

| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans | Antifungal | Not specified, most active | [6] |

| 3,3'-dibromo-6,6'-dihydroxydiphenylmethane | Staphylococcus aureus | Antibacterial | Not specified, potent effect | [6] |

| 3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethane | Bacillus subtilis | Antibacterial | Not specified, potent effect | [6] |

Table 4: Enzyme Inhibitory Activity of Substituted Bromophenols

| Compound | Enzyme | IC50/Ki | Reference |

| Novel bromophenol derivatives 20-24 | Acetylcholinesterase | Considerable inhibition | [10] |

| Geranylated flavonoid 1 from Paulownia tomentosa | PTP1B | IC50 = 1.9 µM, Ki = 0.8 µM | [12] |

| Geranylated flavonoid 6 from Paulownia tomentosa | PTP1B | IC50 = 8.2 µM, Ki = 3.8 µM | [12] |

| Capparis spinosa extract | Aldose Reductase | IC50 = 0.54 mg/mL | [13] |

| Quercetin (as a reference) | α-glucosidase | IC50 = 5.41 µg/mL | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test bromophenol and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

-

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of the bromophenol compound for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum:

-

Prepare a bacterial or fungal suspension and adjust its turbidity to 0.5 McFarland standard.

-

-

Serial Dilution of Compound:

-

In a 96-well microplate, perform a two-fold serial dilution of the bromophenol compound in an appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well.

-

Incubate the plate at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare a solution of AChE, the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, AChE solution, DTNB, and different concentrations of the bromophenol inhibitor.

-

Pre-incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate.

-

-

Kinetic Measurement:

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction and determine the percentage of inhibition. The IC50 or Ki value can be calculated from the dose-response curve.

-

α-Glucosidase Inhibition Assay

-

Reagent Preparation:

-

Prepare solutions of α-glucosidase enzyme and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).[15]

-

-

Assay Procedure:

-

Absorbance Measurement:

-

Measure the absorbance of the released p-nitrophenol at 405 nm.[15]

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value.[15]

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

-

Reagent Preparation:

-

Prepare solutions of recombinant human PTP1B enzyme and the substrate p-nitrophenyl phosphate (pNPP) in an appropriate assay buffer.[16]

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the PTP1B enzyme with various concentrations of the bromophenol inhibitor.

-

Start the reaction by adding the pNPP substrate.

-

Incubate at 37°C for a specific time.

-

Terminate the reaction with a stop solution (e.g., NaOH).[17]

-

-

Absorbance Measurement:

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.[16]

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 or Ki value.[12]

-

Aldose Reductase Inhibition Assay

-

Reagent Preparation:

-

Assay Procedure:

-

In a cuvette or 96-well plate, mix the buffer, NADPH, enzyme, and different concentrations of the bromophenol inhibitor.

-

Initiate the reaction by adding the DL-glyceraldehyde substrate.[18]

-

-

Kinetic Measurement:

-

Data Analysis:

Signaling Pathways and Mechanisms of Action

The biological activities of substituted bromophenols are underpinned by their interactions with various cellular signaling pathways.

ROS-Mediated Apoptotic Pathway in Cancer

A key mechanism of the anticancer activity of many bromophenols is the induction of apoptosis via the generation of reactive oxygen species (ROS).[2][3]

Caption: ROS-mediated apoptotic pathway induced by substituted bromophenols in cancer cells.

This pathway involves the generation of ROS, which in turn leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade, ultimately resulting in programmed cell death.[21] Some bromophenol derivatives have also been shown to deactivate the pro-survival PI3K/Akt pathway and activate the pro-apoptotic MAPK signaling pathway.[16][21][22]

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding the research process and the relationships between different aspects of bromophenol research.

General Workflow for Assessing Biological Activity

Caption: General experimental workflow for the evaluation of substituted bromophenols.

Structure-Activity Relationship (SAR) Logic

Caption: Key structural features influencing the biological activity of bromophenols.

The biological activity of substituted bromophenols is intricately linked to their chemical structure. Generally, an increase in the number of hydroxyl groups tends to enhance antioxidant activity.[1] The degree and position of bromination also play a crucial role, though the specific effects can vary depending on the biological target.[6]

Conclusion

Substituted bromophenols represent a rich and diverse class of natural products with significant therapeutic potential. Their multifaceted biological activities, coupled with their unique chemical structures, make them a compelling area of research for the development of new drugs. This technical guide provides a foundational resource for scientists to explore and harness the potential of these fascinating marine-derived compounds. Further research into structure-activity relationships and mechanisms of action will be crucial in translating the promise of bromophenols into tangible clinical applications.

References

- 1. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro α-glucosidase inhibitory assay [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]

The Versatility of 2-Bromo-5-ethylphenol: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-ethylphenol is a substituted aromatic compound that holds significant potential as a versatile chemical intermediate in organic synthesis and drug discovery. Its unique structural features—a hydroxyl group, a bromine atom, and an ethyl group on a benzene (B151609) ring—provide multiple reactive sites for the construction of more complex molecules. The presence of the bromine atom, in particular, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological significance of derivatives of 2-Bromo-5-ethylphenol, with a focus on its utility for researchers in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-5-ethylphenol is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| CAS Number | 1243377-32-3 | PubChem[1] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Solubility | Expected to be soluble in organic solvents | General chemical principles |

Synthesis of 2-Bromo-5-ethylphenol

Proposed Synthetic Pathway: Protection-Bromination-Deprotection

A reliable method for the synthesis of 2-bromo-5-substituted phenols involves a three-step process: protection of the hydroxyl group, regioselective bromination, and subsequent deprotection. This approach prevents the formation of unwanted isomers. A patent for the synthesis of the related compound, 2-bromo-5-methoxyphenol, utilizes this strategy.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the synthesis of similar compounds. Optimization would be necessary to achieve high yields and purity.

Step 1: Acetylation of 3-Ethylphenol

-

To a solution of 3-ethylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq).

-

Cool the mixture to 0 °C and slowly add acetic anhydride (B1165640) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-ethylphenyl acetate (B1210297).

Step 2: Bromination of 3-Ethylphenyl Acetate

-

Dissolve the 3-ethylphenyl acetate (1.0 eq) in a suitable solvent (e.g., acetonitrile).

-

Add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the brominated intermediate.

Step 3: Hydrolysis of the Brominated Intermediate

-

Dissolve the brominated acetate in a mixture of methanol (B129727) and water.

-

Add a base (e.g., potassium carbonate) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 2-Bromo-5-ethylphenol, by column chromatography or distillation.

Applications as a Chemical Intermediate

The bromine atom in 2-Bromo-5-ethylphenol serves as a versatile handle for introducing a wide range of functional groups through metal-catalyzed cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 2-Bromo-5-ethylphenol can be coupled with various boronic acids or their esters to generate substituted biphenyls and other biaryl compounds. These motifs are prevalent in many biologically active molecules. While specific studies on 2-bromo-5-ethylphenol are limited, research on other bromophenol isomers demonstrates the feasibility of this transformation, with microwave irradiation often leading to improved results for bromophenols.

General Experimental Conditions for Suzuki-Miyaura Coupling:

-

Reactants: 2-Bromo-5-ethylphenol (1.0 eq), Arylboronic acid (1.2-1.5 eq)

-

Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other palladium catalysts (1-5 mol%)

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)

-

Solvent: Toluene, Dioxane, or DMF/water mixtures

-

Temperature: 80-120 °C (conventional heating or microwave)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction allows for the synthesis of a wide variety of aryl amines from aryl halides.[2] 2-Bromo-5-ethylphenol can be reacted with primary or secondary amines to produce N-aryl derivatives, which are important pharmacophores in many drug candidates. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base.[4]

General Experimental Conditions for Buchwald-Hartwig Amination:

-

Reactants: 2-Bromo-5-ethylphenol (1.0 eq), Amine (1.1-1.5 eq)

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)

-

Ligand: XPhos, SPhos, or other bulky phosphine ligands (2-10 mol%)

-

Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq)

-

Solvent: Toluene or Dioxane

-

Temperature: 80-110 °C

Potential Biological Activity of Derivatives

Bromophenols and their derivatives isolated from marine sources have been shown to exhibit a wide range of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. While 2-Bromo-5-ethylphenol itself has not been extensively studied for its biological effects, its derivatives are promising candidates for investigation in these areas.

Antioxidant and Anticancer Activity

Studies on various synthesized bromophenol derivatives have demonstrated their potential as antioxidant and anticancer agents. For instance, certain acetylated and methylated bromophenols have been shown to mitigate oxidative damage and reduce the generation of reactive oxygen species (ROS) in human cells.[5] Some of these compounds were also found to induce apoptosis in leukemia cells.[5]

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular defense against oxidative stress. Some bromophenol derivatives have been observed to modulate this pathway by increasing the expression of antioxidant proteins like heme oxygenase-1 (HO-1) and thioredoxin reductase 1 (TrxR1).[5] This suggests that derivatives of 2-Bromo-5-ethylphenol could be designed to target the Nrf2 pathway for therapeutic benefit in diseases associated with oxidative stress.

Conclusion

2-Bromo-5-ethylphenol is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its ability to participate in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of complex molecular architectures. Furthermore, the established biological activities of related bromophenol compounds suggest that derivatives of 2-Bromo-5-ethylphenol are promising candidates for the development of new therapeutic agents, particularly in the areas of oncology and diseases related to oxidative stress. This guide provides a foundational understanding for researchers looking to leverage the synthetic utility of this important building block. Further research into the specific reaction conditions and biological properties of 2-Bromo-5-ethylphenol and its derivatives is warranted to fully unlock its potential.

References

- 1. 2-Bromo-5-ethylphenol | C8H9BrO | CID 21527704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Storage of 2-Bromo-5-ethylphenol

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-5-ethylphenol was found. The safety information provided in this guide is primarily based on the SDS for the closely related compound, 2-Bromo-5-methylphenol. Researchers and scientists should handle 2-Bromo-5-ethylphenol with caution and refer to this guide as a baseline for safe laboratory practices.

This technical guide provides an in-depth overview of the safety, handling, and storage information for 2-Bromo-5-ethylphenol, intended for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

The following table summarizes the known and computed physicochemical properties of 2-Bromo-5-ethylphenol.

| Property | Value | Source |

| CAS Number | 1243377-32-3 | BLD Pharm[1], PubChem[2] |

| Molecular Formula | C₈H₉BrO | BLD Pharm[1], PubChem[2] |

| Molecular Weight | 201.06 g/mol | BLD Pharm[1], PubChem[2] |

| Computed XLogP3 | 3.1 | PubChem[2] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Computed Rotatable Bond Count | 1 | PubChem[2] |

| Computed Exact Mass | 199.98368 Da | PubChem[2] |

| Computed Monoisotopic Mass | 199.98368 Da | PubChem[2] |

| Computed Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

| Computed Heavy Atom Count | 10 | PubChem[2] |

Hazard Identification and Classification (Based on 2-Bromo-5-methylphenol)

The hazard classification for the analogous compound 2-Bromo-5-methylphenol is presented below. It is recommended to handle 2-Bromo-5-ethylphenol with the same level of precaution.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |

Source: ChemicalBook Safety Data Sheet for 2-bromo-5-methyl-phenol[3]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when handling 2-Bromo-5-ethylphenol. The following are general guidelines based on best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 2-Bromo-5-ethylphenol.

| Protection Type | Specification |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Gloves must be inspected prior to use. |

| Body Protection | Fire/flame resistant and impervious clothing. A standard laboratory coat should be worn. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |

Source: ChemicalBook Safety Data Sheet for 2-bromo-5-methyl-phenol[3]

General Handling Procedures

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and ensure laboratory safety.

Storage Conditions

-

Recommended Storage: Sealed in a dry place at 2-8°C.[1]

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store apart from foodstuff containers or incompatible materials.[3]

Disposal

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

-

Do not let the chemical enter drains; discharge into the environment must be avoided.[3]

Emergency Procedures (Based on 2-Bromo-5-methylphenol)

First Aid Measures

| Exposure Route | First Aid Procedure |

| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| In Case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Source: ChemicalBook Safety Data Sheet for 2-bromo-5-methyl-phenol[3]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: No specific data is available.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for handling and emergency response.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Bromo-5-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies available for the determination and estimation of the thermochemical properties of 2-Bromo-5-ethylphenol. Due to the current absence of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols and computational methods applicable to brominated phenolic compounds. Detailed procedures for combustion calorimetry to determine the enthalpy of formation and for the Knudsen effusion method and thermogravimetric analysis to determine the enthalpy of sublimation are presented. Furthermore, a robust computational chemistry approach for estimating these thermochemical parameters is detailed. This guide serves as a foundational resource for researchers requiring thermochemical data for 2-Bromo-5-ethylphenol for applications in process development, safety analysis, and computational modeling.

Introduction

2-Bromo-5-ethylphenol is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its thermochemical properties, such as the enthalpy of formation and sublimation, is crucial for the design and optimization of synthetic routes, for ensuring process safety, and for computational studies of its reactivity and interactions. This guide outlines the primary experimental and computational methodologies that can be employed to obtain this vital data.

Synthesis of 2-Bromo-5-ethylphenol

A plausible synthetic route to 2-Bromo-5-ethylphenol involves the electrophilic bromination of 3-ethylphenol (B1664133). The hydroxyl group is a strong activating group and directs ortho- and para-substitution. The ethyl group is a weak activating group, also directing ortho- and para-. Therefore, the bromination of 3-ethylphenol is expected to yield a mixture of isomers, including the desired 2-Bromo-5-ethylphenol.

Experimental Protocol: Bromination of 3-Ethylphenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-ethylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid or a non-polar solvent like carbon tetrachloride.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C to minimize the formation of polybrominated byproducts.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is poured into water and extracted with a suitable organic solvent like diethyl ether. The organic layer is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel to isolate 2-Bromo-5-ethylphenol.

Thermochemical Data

As of the date of this publication, specific experimental thermochemical data for 2-Bromo-5-ethylphenol has not been reported in the literature. The following tables provide a template for the presentation of such data once it becomes available, with placeholder values for illustrative purposes.

Table 1: Physical Properties of 2-Bromo-5-ethylphenol

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight ( g/mol ) | 201.06 |

| Appearance | (To be determined) |

| Melting Point (°C) | (To be determined) |

| Boiling Point (°C) | (To be determined) |

Table 2: Illustrative Thermochemical Data for 2-Bromo-5-ethylphenol at 298.15 K

| Thermochemical Property | Symbol | Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | [Placeholder] | Combustion Calorimetry |

| Standard Enthalpy of Combustion (liquid) | ΔcH°(l) | [Placeholder] | Combustion Calorimetry |

| Standard Enthalpy of Sublimation | ΔsubH° | [Placeholder] | Knudsen Effusion / TGA |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | [Placeholder] | Derived |

Note: The values in this table are placeholders and should be replaced with experimentally determined or computationally calculated data.

Experimental Determination of Thermochemical Properties

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion, which is measured experimentally using a bomb calorimeter. For halogenated compounds like 2-Bromo-5-ethylphenol, a rotating-bomb calorimeter is often employed to ensure that the combustion products form a homogeneous solution, which is crucial for accurate analysis.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of a known mass of high-purity 2-Bromo-5-ethylphenol is prepared. A fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

Bomb Assembly: A small amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce the bromine produced during combustion to bromide ions. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimetry Measurement: The bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision. The bomb is rotated during the experiment to ensure complete reaction and dissolution of the products.

-

Analysis of Products: After the measurement, the contents of the bomb are analyzed to determine the amount of nitric acid formed (from nitrogen impurities in the oxygen) and to confirm the complete conversion of bromine to bromide.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid and the heat of solution of the products. The standard enthalpy of formation is then calculated using Hess's Law.

Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. Two common methods for substances with low volatility are the Knudsen effusion method and thermogravimetric analysis (TGA).

Experimental Protocol: Knudsen Effusion Method

-

Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a small orifice, is used.

-

Measurement: A known mass of 2-Bromo-5-ethylphenol is placed in the cell. The cell is heated to a specific temperature under high vacuum. The rate of mass loss through the orifice due to sublimation is measured.

-

Data Collection: This measurement is repeated at several different temperatures.

-

Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Apparatus: A thermogravimetric analyzer is used, which measures the mass of a sample as a function of temperature in a controlled atmosphere.

-

Measurement: A small amount of 2-Bromo-5-ethylphenol is placed in the TGA pan. The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The temperature at which mass loss begins is indicative of the onset of sublimation. The rate of mass loss at different temperatures can be used to determine the vapor pressure.

-

Calculation: Similar to the Knudsen method, the enthalpy of sublimation is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[2]

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-level composite methods, such as the Gaussian-n (Gn) theories, can provide accurate predictions of enthalpies of formation.

Computational Protocol: G3(MP2)//B3LYP Method

-

Geometry Optimization: The molecular structure of 2-Bromo-5-ethylphenol is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[3]

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more computationally expensive methods and larger basis sets, as prescribed by the G3(MP2) theory.[4][5]

-

Final Energy Calculation: The individual energy components are combined, including the ZPVE and empirical higher-level corrections, to yield a total electronic energy at 0 K.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme, which helps to reduce errors in the calculations.

Conclusion

This technical guide has detailed the established experimental and computational methodologies for determining the thermochemical properties of 2-Bromo-5-ethylphenol. While specific data for this compound is not yet available, the protocols outlined herein for combustion calorimetry, Knudsen effusion, thermogravimetric analysis, and high-level computational chemistry provide a clear roadmap for researchers to obtain this essential information. The availability of accurate thermochemical data will be invaluable for the safe and efficient use of 2-Bromo-5-ethylphenol in research and industrial applications.

References

Methodological & Application

Synthetic Pathways to 2-Bromo-5-ethylphenol from 3-ethylphenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-5-ethylphenol from 3-ethylphenol (B1664133). The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols outlined below are based on established methodologies for the regioselective bromination of phenols.

Introduction